molecular formula C18H20N4O3S2 B2710920 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207020-27-6

2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2710920
CAS RN: 1207020-27-6
M. Wt: 404.5
InChI Key: FICVENLBRNPKMB-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticonvulsant Activity : Some derivatives of the compound have been synthesized and tested for their anticonvulsant activity against seizures induced by maximal electroshock (MES). Notably, compounds with certain substitutions demonstrated significant activity, highlighting the potential for developing new anticonvulsant drugs (Aktürk et al., 2002).

  • PET Tracers for Imaging : Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for potential use as PET tracers, specifically targeting the nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These derivatives show promise for imaging applications in medical research, with high radiochemical yields and purity (Gao et al., 2016).

  • Antimicrobial and Anti-Inflammatory Activities : Derivatives incorporating the acetamido pyrrolyl and azole scaffolds have been prepared and evaluated for their antimicrobial and anti-inflammatory properties. Specific derivatives demonstrated significant activity against bacterial and fungal strains, as well as potential anti-inflammatory benefits (Sowmya et al., 2017).

  • Antitumor Activity : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using a benzothiazole structure as a pharmacophoric group, revealed considerable anticancer activity against various cancer cell lines. This suggests the potential of these compounds in antitumor applications (Yurttaş et al., 2015).

  • Cytotoxic Activity : Novel compounds with imidazo[2,1-b]thiazole scaffolds were synthesized and tested against human cancer cell lines, including HepG2 and MDA-MB-231. Some derivatives showed potent inhibitory effects, indicating their potential as cancer therapeutics (Ding et al., 2012).

  • pKa Determination : The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have been determined, providing important data for the development of drug precursors (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-24-9-8-22-15(13-3-5-14(25-2)6-4-13)11-20-18(22)27-12-16(23)21-17-19-7-10-26-17/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICVENLBRNPKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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